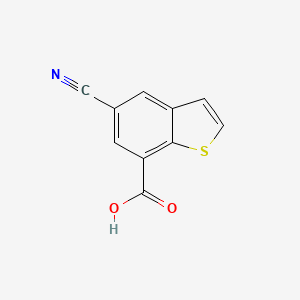
4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine is an organic compound that features a morpholine ring substituted with a nitro group and another morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 3-aminophenol to form 3-nitrophenol, which is then reacted with morpholine under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine rings may also play a role in the compound’s binding to its targets, influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenylmorpholine: Lacks the nitro group and additional morpholine ring.
3-Nitrophenylmorpholine: Contains a nitro group but only one morpholine ring.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Contains a thiadiazole ring instead of a nitro group.
Uniqueness
4-(3-Morpholin-4-yl-5-nitrophenyl)morpholine is unique due to the presence of both a nitro group and two morpholine rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-(3-morpholin-4-yl-5-nitrophenyl)morpholine |
InChI |
InChI=1S/C14H19N3O4/c18-17(19)14-10-12(15-1-5-20-6-2-15)9-13(11-14)16-3-7-21-8-4-16/h9-11H,1-8H2 |
InChI Key |
SPFLKCLJOZBXOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-benzo[b]thiophene-5-ol](/img/structure/B8287201.png)
![N-phenyl-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B8287209.png)












